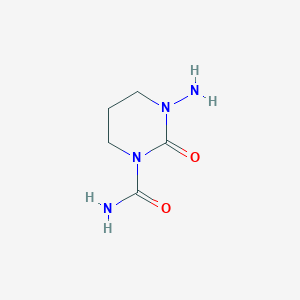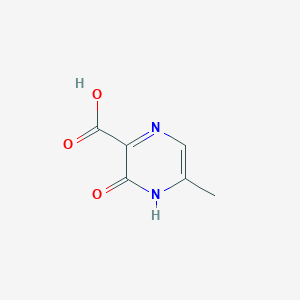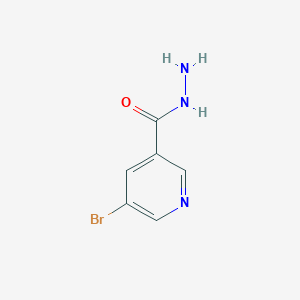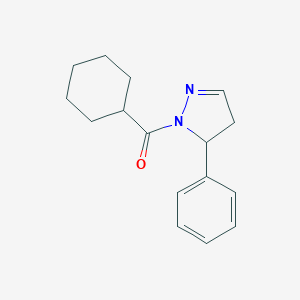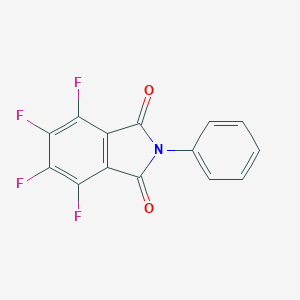
Hexapneumine
Übersicht
Beschreibung
Hexapneumine is a medicinal compound primarily used as an antitussive agent. It is a combination of pholcodine, chlorphenamine maleate, and biclotymol. Pholcodine is an opioid derivative that acts as a cough suppressant, chlorphenamine maleate is an antihistamine, and biclotymol is an antiseptic. This combination is effective in treating dry, non-productive coughs, particularly those that occur at night .
Synthetic Routes and Reaction Conditions:
Chlorphenamine Maleate: Produced by reacting chlorpheniramine with maleic acid.
Biclotymol: Synthesized through the reaction of thymol with formaldehyde and hydrochloric acid.
Industrial Production Methods:
- The industrial production of this compound involves the precise combination of pholcodine, chlorphenamine maleate, and biclotymol in specific ratios. The mixture is then formulated into a syrup with excipients such as alcohol, saccharose, and citric acid .
Types of Reactions:
Oxidation: Pholcodine can undergo oxidation reactions, leading to the formation of various metabolites.
Reduction: Chlorphenamine maleate can be reduced to its corresponding amine.
Substitution: Biclotymol can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogens or nitro groups under acidic or basic conditions.
Major Products:
- Oxidation of pholcodine produces morphine derivatives.
- Reduction of chlorphenamine maleate yields chlorpheniramine.
- Substitution reactions of biclotymol produce various substituted thymol derivatives .
Wissenschaftliche Forschungsanwendungen
Hexapneumine has several applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of opioids and antihistamines.
Biology: Investigated for its effects on the central nervous system and its potential to modulate immune responses.
Medicine: Studied for its efficacy in treating coughs and its potential side effects.
Industry: Utilized in the formulation of cough syrups and other pharmaceutical products
Wirkmechanismus
The mechanism of action of Hexapneumine involves:
Pholcodine: Acts on the medulla oblongata to suppress the cough reflex by binding to opioid receptors.
Chlorphenamine Maleate: Blocks histamine H1 receptors, reducing allergic symptoms and providing a sedative effect.
Biclotymol: Disrupts bacterial cell walls, providing antiseptic properties
Vergleich Mit ähnlichen Verbindungen
Codeine: Another opioid cough suppressant, but with higher potential for abuse.
Diphenhydramine: An antihistamine with similar sedative effects but different chemical structure.
Thymol: An antiseptic similar to biclotymol but with a simpler structure.
Uniqueness of Hexapneumine:
Eigenschaften
IUPAC Name |
(4R,4aR,7S,7aR,12bS)-3-methyl-9-(2-morpholin-4-ylethoxy)-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;(Z)-but-2-enedioic acid;4-chloro-2-[(5-chloro-2-hydroxy-6-methyl-3-propan-2-ylphenyl)methyl]-3-methyl-6-propan-2-ylphenol;3-(4-chlorophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine;3-(2-methoxyphenoxy)propane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O4.C21H26Cl2O2.C16H19ClN2.C10H14O4.C4H4O4/c1-24-7-6-23-16-3-4-18(26)22(23)29-21-19(5-2-15(20(21)23)14-17(16)24)28-13-10-25-8-11-27-12-9-25;1-10(2)14-8-18(22)12(5)16(20(14)24)7-17-13(6)19(23)9-15(11(3)4)21(17)25;1-19(2)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13;1-13-9-4-2-3-5-10(9)14-7-8(12)6-11;5-3(6)1-2-4(7)8/h2-5,16-18,22,26H,6-14H2,1H3;8-11,24-25H,7H2,1-6H3;3-9,11,15H,10,12H2,1-2H3;2-5,8,11-12H,6-7H2,1H3;1-2H,(H,5,6)(H,7,8)/b;;;;2-1-/t16-,17+,18-,22-,23-;;;;/m0..../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJSLQUYLCYNAGT-SUKLBHHUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=C1CC2=C(C(=CC(=C2C)Cl)C(C)C)O)O)C(C)C)Cl.CN1CCC23C4C1CC5=C2C(=C(C=C5)OCCN6CCOCC6)OC3C(C=C4)O.CN(C)CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.COC1=CC=CC=C1OCC(CO)O.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C(=C1CC2=C(C(=CC(=C2C)Cl)C(C)C)O)O)C(C)C)Cl.CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OCCN6CCOCC6)O[C@H]3[C@H](C=C4)O.CN(C)CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.COC1=CC=CC=C1OCC(CO)O.C(=C\C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C74H93Cl3N4O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1368.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118573-57-2 | |
| Record name | Biclotymol mixture with chlorpheniramine maleate, glyceryl guaiacolate and pholcodine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118573572 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


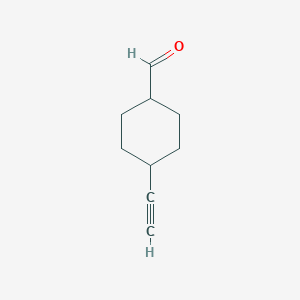
![3'-Amino-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B56076.png)
![4-[1,2-Dimethyl-6-(2-trimethylsilylethoxymethoxy)cyclohexyl]but-3-en-2-one](/img/structure/B56078.png)
![Methyl 2-[bis(prop-2-ynyl)amino]acetate](/img/structure/B56083.png)
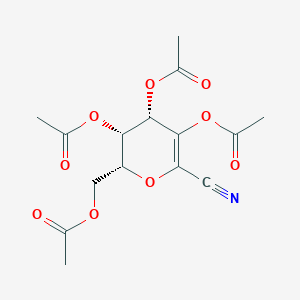
![2'-Methylidenespiro[1,3-dioxolane-2,6'-bicyclo[3.1.0]hexane]](/img/structure/B56089.png)
